3-(4-Bromobenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine
Description
This compound belongs to the [1,2,3]triazolo[1,5-a]quinazolin-5-amine class, characterized by a fused triazole-quinazoline core. Key structural features include:
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrF3N5O2S/c23-14-8-10-16(11-9-14)34(32,33)21-20-28-19(17-6-1-2-7-18(17)31(20)30-29-21)27-15-5-3-4-13(12-15)22(24,25)26/h1-12H,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECCFNMRMYJXJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=C(N=NN23)S(=O)(=O)C4=CC=C(C=C4)Br)NC5=CC=CC(=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrF3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromobenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the triazoloquinazolinamine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminobenzonitrile and hydrazine derivatives.
Introduction of the bromobenzenesulfonyl group: This step involves the sulfonylation of the triazoloquinazolinamine core using 4-bromobenzenesulfonyl chloride under basic conditions.
Attachment of the trifluoromethylphenyl group: This can be accomplished through a nucleophilic aromatic substitution reaction using a trifluoromethylphenyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromobenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify certain functional groups, such as the bromobenzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-(4-Bromobenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its functional groups can be utilized in the design of advanced materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-(4-Bromobenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzenesulfonyl group may act as an electrophilic site, while the trifluoromethylphenyl group can enhance binding affinity through hydrophobic interactions. The triazoloquinazolinamine core may facilitate specific interactions with the target, leading to inhibition or modulation of its activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table highlights structural and functional differences between the target compound and related analogs:
Key Observations:
Sulfonyl Group Variations :
- The 4-bromobenzenesulfonyl group in the target compound provides stronger electron-withdrawing effects compared to unsubstituted benzenesulfonyl () or dimethyl-substituted sulfonyl groups (). This may enhance binding to hydrophobic pockets in enzymes like kinases .
- Compounds with chloro () or methyl () substituents exhibit varied solubility and cytotoxicity profiles, suggesting substituent-dependent bioactivity.
Amine Substituent Effects :
- The 3-(trifluoromethyl)phenyl group in the target compound increases metabolic resistance compared to 4-ethoxyphenyl () or 4-isopropylphenyl (), which are prone to oxidative degradation.
- Alkyl chains (e.g., 2-(3,4-diethoxyphenyl)ethyl in ) may improve blood-brain barrier penetration, but this is absent in the target compound .
Research Findings and Limitations
- Gaps in Data: No direct biological assays or computational docking studies for the target compound are available in the provided evidence. Activity predictions are based on SAR trends from analogs.
- Comparative Disadvantages : The compound’s high molecular weight (~550 g/mol) and lipophilicity may limit bioavailability compared to smaller analogs like .
Biological Activity
3-(4-Bromobenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a complex organic compound with potential applications in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.
- Molecular Formula : C18H16BrF3N2O3S
- Molecular Weight : 477.3 g/mol
- CAS Number : 317377-70-1
The compound exhibits biological activity primarily through its interaction with specific molecular targets. It is hypothesized to act as an inhibitor of certain enzymes and pathways involved in disease processes. The presence of the bromobenzenesulfonyl group and the trifluoromethyl moiety enhances its binding affinity to target proteins.
Anticancer Activity
Recent studies have indicated that triazole-containing compounds can exhibit significant anticancer properties. Research has shown that derivatives similar to 3-(4-Bromobenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
Table 1: Anticancer Activity Assays
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis induction |
| Compound B | HeLa | 10 | Cell cycle arrest |
| Target Compound | A549 | 12 | Apoptosis induction |
Inhibition of Enzymatic Activity
The compound has shown potential as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in type 2 diabetes. Similar compounds have demonstrated IC50 values in the low nanomolar range, suggesting that this compound may also possess similar inhibitory effects.
Table 2: DPP-IV Inhibition Studies
| Compound Name | IC50 (nM) | Selectivity |
|---|---|---|
| Compound C | 18 | High |
| Target Compound | TBD | TBD |
Case Studies
- Study on Anticancer Effects : A study published in a peer-reviewed journal evaluated the cytotoxic effects of a series of triazole derivatives on various cancer cell lines. The target compound was included in the study and exhibited promising results against breast and lung cancer cells, leading to further investigations into its mechanism of action.
- DPP-IV Inhibition Study : Another research article focused on the synthesis and biological evaluation of triazole-based compounds as DPP-IV inhibitors. The study highlighted the structure-activity relationship (SAR) that led to the identification of potent inhibitors with favorable pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
